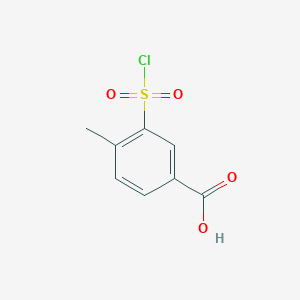

3-Chlorosulfonyl-4-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 184698. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorosulfonyl-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAASXODNQTGCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287225 | |

| Record name | 3-chlorosulfonyl-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2548-29-0 | |

| Record name | 2548-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2548-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chlorosulfonyl-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chlorosulfonyl)-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chlorosulfonyl-4-methylbenzoic acid from p-Toluic Acid

This guide provides a comprehensive overview of the synthesis of 3-chlorosulfonyl-4-methylbenzoic acid, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis primarily involves the electrophilic aromatic substitution of p-toluic acid using chlorosulfonic acid. This document will delve into the mechanistic underpinnings, a detailed experimental protocol, safety considerations, and analytical characterization of the target compound.

Foundational Principles: The Chemistry of Chlorosulfonation

The synthesis of this compound from p-toluic acid is a classic example of an electrophilic aromatic substitution reaction. In this process, chlorosulfonic acid serves as the source of the electrophile, the chlorosulfonium ion (+SO2Cl), which attacks the electron-rich aromatic ring of p-toluic acid.

Mechanism of Electrophilic Aromatic Substitution:

The methyl (-CH₃) and carboxylic acid (-COOH) groups on the p-toluic acid ring direct the position of the incoming electrophile. The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect and hyperconjugation.[1] Conversely, the carboxylic acid group is a deactivating, meta-directing group. The directing effects of these two substituents are crucial in determining the final product. The powerful ortho-, para-directing influence of the methyl group, combined with the deactivating nature of the carboxylic acid group, favors substitution at the position ortho to the methyl group and meta to the carboxylic acid group, which is the 3-position.

The reaction is generally considered irreversible.[2] The process begins with the sulfonation of toluene (in this case, p-toluic acid) to produce p-toluenesulfonic acid, which is then sulfochlorinated by chlorosulfonic acid to yield the final product.[3]

Reaction Scheme:

Caption: Overall reaction for the synthesis.

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed, field-proven protocol for the synthesis of this compound.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| p-Toluic acid | 99-94-5 | 136.15 | 500 mg (3.67 mmol) |

| Chlorosulfonic acid | 7790-94-5 | 116.52 | 1.5 mL (23 mmol) |

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, carefully add chlorosulfonic acid (1.5 mL).

-

Initial Cooling: Cool the flask in an ice bath to 0°C with continuous stirring.

-

Addition of p-Toluic Acid: Slowly add p-toluic acid (500 mg) in small portions to the cooled chlorosulfonic acid, ensuring the temperature remains at 0°C.[4]

-

Initial Reaction: Once the addition is complete, maintain the reaction mixture at 0°C for 10 minutes.[4]

-

Heating: Gradually warm the reaction mixture to 100°C and maintain this temperature for 2 hours to ensure the completion of the reaction.[4] The evolution of hydrogen chloride gas, which appears as tiny bubbles, will cease upon completion.[5]

-

Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice with stirring. This should be performed in a well-ventilated fume hood as it is a highly exothermic process that releases HCl gas.

-

Precipitation and Filtration: Allow the ice to melt completely. The product will precipitate as a solid. Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold water to remove any residual acid.

-

Drying: Dry the product under vacuum to obtain this compound. The expected yield is approximately 87%.[4]

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow.

Safety: A Critical Consideration

Chlorosulfonic acid is a highly corrosive and reactive substance that requires careful handling in a well-ventilated fume hood.[6][7] It reacts violently with water, producing toxic and corrosive fumes of hydrogen chloride and sulfuric acid mist.[8]

Essential Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical splash goggles and a face shield are mandatory.[8][9]

-

Skin Protection: Acid-resistant gloves (e.g., butyl rubber), and a full-body protective suit are necessary to prevent skin contact.[7][9][10]

-

Respiratory Protection: A NIOSH/MSHA-approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions should be used.[6]

Handling and Storage:

-

Always handle chlorosulfonic acid in a well-ventilated area, preferably a chemical fume hood.[6][9]

-

Store in a cool, dry, and well-ventilated place away from water, combustible materials, and incompatible substances like acids, bases, alcohols, and finely powdered metals.[6][7]

-

Keep containers tightly closed and store under an inert atmosphere.[7]

Spill and Emergency Procedures:

-

In case of a spill, evacuate the area.[7][10] Absorb the spill with an inert material like vermiculite or sand and place it in a suitable, sealed container for disposal.[6][10] Do not use water or combustible materials to clean up spills.[10]

-

For skin contact, immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[6][7][8]

-

For eye contact, immediately flush with plenty of water for at least 15 minutes, including under the eyelids.[6][7]

-

In all cases of exposure, seek immediate medical attention.[6][7][10]

Characterization and Analysis

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, d6-DMSO): δ 8.32 (d, J = 1.9 Hz, 1H), 7.76 (dd, J = 7.8, 1.9 Hz, 1H), 7.25 (d, J = 7.8 Hz, 1H), 5.55 (br s, 1H), 2.58 (s, 3H).[4]

-

-

Mass Spectrometry (MS):

-

LC-MS (APCI-): m/z 233 ([M-H]⁺, ³⁵Cl, 100%), 235 ([M-H]⁺, ³⁷Cl, 40%).[4]

-

-

Melting Point: The reported melting point is 173°C (recrystallized from chloroform).[4]

Conclusion

The synthesis of this compound from p-toluic acid is a straightforward yet powerful transformation in organic synthesis. A thorough understanding of the reaction mechanism, strict adherence to the experimental protocol, and unwavering attention to safety are paramount for a successful and safe synthesis. The resulting product serves as a versatile building block for the creation of more complex molecules with significant applications in the pharmaceutical and agrochemical industries.

References

- 1. Toluene - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. CN113277965A - Method for continuously synthesizing paratoluensulfonyl chloride by using microchannel reactor - Google Patents [patents.google.com]

- 4. 3-chlorosulfonyl-4-methyl-benzoic acid CAS#: 2548-29-0 [amp.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. macro.lsu.edu [macro.lsu.edu]

- 9. echemi.com [echemi.com]

- 10. nj.gov [nj.gov]

Physicochemical properties of 3-Chlorosulfonyl-4-methylbenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-Chlorosulfonyl-4-methylbenzoic Acid

This guide provides a comprehensive technical overview of this compound, a critical bifunctional reagent in modern organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and process scientists, this document synthesizes core physicochemical data with practical, field-proven methodologies for its analysis and application.

Introduction: A Molecule of Dichotomous Reactivity

This compound (CAS No. 2548-29-0) is a unique organic molecule possessing two distinct and orthogonally reactive functional groups: a carboxylic acid and a sulfonyl chloride.[1] This structural arrangement makes it an invaluable building block, particularly for the synthesis of sulfonamides, a class of compounds with a storied history and continued importance in medicine.[2] The aromatic scaffold, substituted with a methyl group, provides a foundational structure that can be further modified, while the specific 1,2,4-trisubstitution pattern dictates the steric and electronic environment for chemical transformations.

The true utility of this reagent lies in the differential reactivity of its functional groups. The highly electrophilic sulfonyl chloride is readily targeted by nucleophiles like primary and secondary amines to form robust sulfonamide linkages.[2] In contrast, the carboxylic acid group offers a handle for subsequent modifications, such as amide bond formation or esterification, often under different reaction conditions. This allows for a modular and strategic approach to the synthesis of complex target molecules.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective use in research and development. These properties dictate its handling, reaction conditions, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 2548-29-0 | [1] |

| Molecular Formula | C₈H₇ClO₄S | [1][3] |

| Molecular Weight | 234.66 g/mol | [1][3] |

| Appearance | White to off-white or light brown solid | [4] |

| Melting Point | 173 °C | [4] |

| Boiling Point | 420.0 ± 38.0 °C (Predicted) | [4] |

| Density | 1.514 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 3.17 ± 0.10 (Predicted) | [4] |

| XLogP | 1.8 (Predicted) | [5] |

Synthesis and Purification

The most common laboratory synthesis of this compound involves the electrophilic aromatic substitution of p-toluic acid (4-methylbenzoic acid) using chlorosulfonic acid.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

-

Rationale: This procedure utilizes an excess of chlorosulfonic acid as both the reactant and the solvent. The reaction is temperature-controlled to manage the exothermic nature of the reaction and to direct the regioselectivity of the sulfonation.

-

Step 1: Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a calcium chloride drying tube. Add chlorosulfonic acid (approx. 5-6 molar equivalents) to the flask.

-

Step 2: Reagent Addition: Cool the chlorosulfonic acid in an ice bath to 0 °C. Slowly add p-toluic acid (1 molar equivalent) in small portions, ensuring the internal temperature does not rise significantly.

-

Step 3: Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture (e.g., to 70-80 °C) and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Step 4: Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker containing crushed ice, slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

-

Step 5: Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual acids. The crude product can be further purified by recrystallization from an appropriate solvent system if necessary. Dry the final product under vacuum.

Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a clear signature of the substitution pattern on the aromatic ring.

-

Expected Signals (in DMSO-d₆):

-

A singlet for the methyl protons (~2.6 ppm).

-

Three aromatic protons in the 7.2-8.4 ppm region, exhibiting characteristic doublet and doublet of doublets splitting patterns. For instance, a doublet around 8.3 ppm (H ortho to COOH), a doublet of doublets around 7.8 ppm (H meta to COOH and ortho to SO₂Cl), and a doublet around 7.3 ppm (H ortho to the methyl group).[6]

-

A broad singlet for the carboxylic acid proton, which can vary in chemical shift depending on concentration and solvent.

-

-

-

¹³C NMR: The carbon spectrum complements the ¹H NMR data.

-

Expected Signals (in DMSO-d₆):

-

A signal for the methyl carbon (~20 ppm).

-

Six distinct aromatic carbon signals between ~125 and 152 ppm.

-

A signal for the carboxylic carbon (~167 ppm).[6]

-

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying the key functional groups.[7]

-

Key Vibrational Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band, typically from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹.

-

S=O Stretch (Sulfonyl Chloride): Two characteristic strong bands for the asymmetric and symmetric stretching, expected around 1380 cm⁻¹ and 1180 cm⁻¹, respectively. The exact positions can confirm the presence of the SO₂Cl group.

-

S-Cl Stretch: A weaker absorption, typically in the 550-650 cm⁻¹ region.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Expected Molecular Ion: In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion ([M]⁺ or [M-H]⁻) can be used to confirm the elemental composition.

-

Fragmentation Pattern: Common fragmentation pathways include the loss of chlorine (-Cl), the sulfonyl group (-SO₂), the carboxylic group (-COOH), or water (-H₂O). The fragmentation of the related m-(Chlorosulfonyl)benzoic acid shows key fragments resulting from these losses.[8]

Key Experimental Methodologies

The following protocols describe standard, validated methods for determining critical physicochemical parameters.

Protocol: Melting Point Determination (Capillary Method)

-

Principle: This method relies on the precise measurement of the temperature at which a crystalline solid transitions to a liquid. A narrow melting range is indicative of high purity.

-

Procedure:

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered. Load a small amount into a capillary tube to a height of 2-3 mm and pack it tightly.[9]

-

Measurement: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat rapidly to about 20 °C below the expected melting point (173 °C). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[9]

-

Observation: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

-

Protocol: Solubility Determination (Shake-Flask Method)

-

Principle: This equilibrium-based method determines the saturation concentration of a compound in a given solvent and is considered the gold standard for solubility measurement.[10]

-

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, ethyl acetate) in a sealed vial or flask.[11]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a fine-pored (e.g., 0.22 µm) filter.

-

Quantification: Accurately dilute a known volume of the clear filtrate and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC with a pre-established calibration curve.

-

Caption: Workflow for the Shake-Flask solubility determination method.

Protocol: pKa Determination (Potentiometric Titration)

-

Principle: The pKa is determined by monitoring the pH of a solution of the compound as it is titrated with a strong base. The pKa corresponds to the pH at the half-equivalence point.[12]

-

Procedure:

-

Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).[13] Use a constant ionic strength background electrolyte (e.g., 0.15 M KCl).[14]

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]

-

Titration: Place the sample solution in a jacketed beaker at a constant temperature. Immerse the calibrated pH electrode. Add a standardized strong base solution (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the point where half of the acid has been neutralized. This point corresponds to the inflection point on a derivative plot (dpH/dV vs. V).

-

Safety and Handling

This compound is a reactive and corrosive compound that must be handled with appropriate precautions.

-

Hazards: Causes severe skin burns and eye damage. Harmful if swallowed. It is moisture-sensitive and may react with water to liberate toxic hydrogen chloride gas.[4]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.

Conclusion

This compound is a potent synthetic intermediate whose value is derived from its dual-functional nature. A comprehensive grasp of its physicochemical properties—from its melting point and solubility to its spectroscopic signatures—is not merely academic; it is a prerequisite for its successful application in the laboratory and in the development of new chemical entities. The protocols and data presented in this guide offer a robust framework for scientists to characterize, handle, and strategically employ this versatile molecule in their research endeavors.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 53429596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2548-29-0|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 3-(chlorosulfonyl)-4-methylbenzoic acid (C8H7ClO4S) [pubchemlite.lcsb.uni.lu]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. benchchem.com [benchchem.com]

- 8. m-(Chlorosulfonyl)benzoic acid [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 14. creative-bioarray.com [creative-bioarray.com]

An In-Depth Technical Guide to 3-Chlorosulfonyl-4-methylbenzoic Acid: A Cornerstone Intermediate in Synthetic Chemistry

This document provides a comprehensive technical overview of 3-Chlorosulfonyl-4-methylbenzoic acid (CAS No. 2548-29-0), a pivotal bifunctional reagent in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple data recitation to offer field-proven insights into the compound's synthesis, reactivity, and application, with an emphasis on the causal relationships that govern its utility.

Core Compound Profile and Physicochemical Characteristics

This compound is a substituted aromatic compound possessing two distinct and synthetically valuable functional groups: a carboxylic acid and a highly reactive sulfonyl chloride. This dual functionality makes it an exceptionally versatile building block, enabling sequential or orthogonal chemical modifications. Its properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 2548-29-0 | [1][2][3] |

| Molecular Formula | C₈H₇ClO₄S | [1][2] |

| Molecular Weight | 234.66 g/mol | [1][2] |

| Appearance | White to off-white or light brown solid | [4] |

| Melting Point | 173 °C | [4] |

| Boiling Point (Predicted) | 420.0 ± 38.0 °C | [4] |

| Density (Predicted) | 1.514 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.17 ± 0.10 | [4] |

| Storage Conditions | Store at room temperature under an inert atmosphere.[5] |

Synthesis: Electrophilic Aromatic Substitution

The most direct and industrially relevant synthesis of this compound is the electrophilic aromatic substitution (chlorosulfonation) of p-toluic acid (4-methylbenzoic acid).[4][6] The methyl group is an ortho-, para-director; however, the carboxylic acid group is a meta-director. The reaction proceeds at the position ortho to the activating methyl group and meta to the deactivating carboxylic acid group.

Reaction Scheme: Synthesis of this compound

Caption: Synthesis via chlorosulfonation of p-toluic acid.

Detailed Synthesis Protocol

This protocol is a validated method adapted from established literature procedures.[4][6]

Materials:

-

p-Toluic acid (precursor)

-

Chlorosulfonic acid (reagent and solvent)

-

Ice

-

Deionized water

-

Dichloromethane (DCM) or other suitable organic solvent for extraction (optional)

-

Sodium sulfate (Na₂SO₄) for drying (optional)

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), cool chlorosulfonic acid (approx. 6 molar equivalents) to 0 °C using an ice bath.

-

Scientist's Insight: Using chlorosulfonic acid as both the reagent and solvent drives the reaction to completion. The initial cooling is critical to control the highly exothermic dissolution of the solid p-toluic acid.

-

-

Reactant Addition: Slowly add p-toluic acid (1 equivalent) in small portions to the cooled chlorosulfonic acid, ensuring the internal temperature does not rise significantly.[4]

-

Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to 100 °C for approximately 2 hours.[4] Reaction progress can be monitored by taking a small aliquot, quenching it, and analyzing via TLC or LC-MS.

-

Quenching and Precipitation: Cool the reaction mixture back to room temperature and then pour it slowly and carefully onto a large amount of crushed ice with vigorous stirring. A solid precipitate will form.

-

Scientist's Insight: This is the most critical step. Pouring the reaction mixture onto ice serves two purposes: it safely quenches the highly reactive excess chlorosulfonic acid by converting it to sulfuric acid and hydrochloric acid, and it precipitates the organic product, which is poorly soluble in the resulting aqueous acidic medium.

-

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing and Drying: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acids. Dry the solid product under vacuum. The resulting compound is often of sufficient purity for subsequent steps.[4]

-

Optional Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent like chloroform.[4]

Workflow for Synthesis and Purification

Caption: Experimental workflow for synthesis and purification.

Chemical Reactivity and Synthetic Utility

The synthetic power of this reagent lies in the differential reactivity of its two functional groups, allowing for selective transformations.

A. Reactions at the Sulfonyl Chloride Group

The sulfonyl chloride is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. Its most common application is the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry.[7][8]

General Protocol: Sulfonamide Synthesis

-

Setup: Dissolve the amine nucleophile (1 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.5-2 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF) at 0 °C.

-

Scientist's Insight: The base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Its removal drives the equilibrium towards the product.

-

-

Addition: Slowly add a solution of this compound (1 equivalent) in the same solvent to the amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction with water or dilute acid. Extract the product with an organic solvent, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonamide.

-

Purification: Purify the product via column chromatography or recrystallization.

Caption: General reaction for sulfonamide synthesis.

B. Reactions at the Carboxylic Acid Group

The carboxylic acid group can undergo standard transformations, such as esterification. A common method involves conversion to an acyl chloride followed by reaction with an alcohol.[9]

Protocol: Methyl Ester Synthesis [9]

-

Acyl Chloride Formation: Gently reflux a suspension of this compound (1 equivalent) in thionyl chloride (SOCl₂, used in excess as reagent and solvent) for 1 hour.

-

Scientist's Insight: This step converts the less reactive carboxylic acid into a highly reactive acyl chloride, priming it for esterification.

-

-

Reagent Removal: Remove the excess thionyl chloride under vacuum.

-

Esterification: Add anhydrous methanol (excess) to the crude acyl chloride and stir for 1 hour at room temperature.

-

Isolation: Remove the excess methanol under vacuum to yield the crude methyl 3-(chlorosulfonyl)-4-methylbenzoate.[9] The product can be purified by chromatography if necessary.

Caption: Synthesis of methyl 3-(chlorosulfonyl)-4-methylbenzoate.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. Below are key characterization data points.

| Analysis Type | Expected Results | Reference(s) |

| ¹H NMR (400 MHz, d₆-DMSO) | δ 8.32 (d, J=1.9 Hz, 1H, Ar-H), 7.76 (dd, J=7.8, 1.9 Hz, 1H, Ar-H), 7.25 (d, J=7.8 Hz, 1H, Ar-H), 2.58 (s, 3H, -CH₃). A broad singlet for the carboxylic acid proton may also be observed. | [4][6] |

| LC-MS (APCI⁻) | m/z 233 ([M-H]⁻, ³⁵Cl, 100%), 235 ([M-H]⁻, ³⁷Cl, ~33%). The characteristic isotopic pattern for a single chlorine atom is a definitive marker. | [4] |

Safety, Handling, and Storage

Due to its reactive nature, this compound must be handled with appropriate care. It is corrosive and moisture-sensitive.

| Hazard Category | GHS Classification & Precautionary Statements | Reference(s) |

| Pictograms | [1] | |

| Signal Word | Danger or Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed.[1]H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] | |

| Precautionary Statements | P260/P261: Avoid breathing dust/fume.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid dust formation. Keep away from moisture, as it can hydrolyze the sulfonyl chloride group.[10] PPE: Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place under an inert atmosphere.[5]

References

- 1. angenechemical.com [angenechemical.com]

- 2. scbt.com [scbt.com]

- 3. 3-chlorosulfonyl-4-methyl-benzoic acid | 2548-29-0 [amp.chemicalbook.com]

- 4. 3-chlorosulfonyl-4-methyl-benzoic acid CAS#: 2548-29-0 [amp.chemicalbook.com]

- 5. 2548-29-0|this compound|BLD Pharm [bldpharm.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. 3-(Chlorosulfonyl)-4-methoxybenzoic acid [myskinrecipes.com]

- 8. benchchem.com [benchchem.com]

- 9. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Data of 3-Chlorosulfonyl-4-methylbenzoic Acid: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Chlorosulfonyl-4-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the spectral data are explained to provide a practical and comprehensive resource.

Introduction

This compound (C₈H₇ClO₄S) is a bifunctional molecule containing both a carboxylic acid and a sulfonyl chloride group. This unique structure makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its reactivity in subsequent chemical transformations. This guide will delve into the key spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumental Parameters (¹H and ¹³C NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Temperature: Spectra are typically recorded at room temperature (298 K).

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans are generally sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans are often required due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Below is a workflow diagram for the general NMR experimental process.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Data Interpretation: ¹H and ¹³C NMR

The following tables summarize the expected and reported chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~8.32 | d | ~1.9 | 1H | H-2 |

| ~7.77 | dd | ~7.7, ~2.0 | 1H | H-6 |

| ~7.26 | d | ~7.9 | 1H | H-5 |

| ~2.58 | s | - | 3H | -CH₃ |

| >10 (broad) | s | - | 1H | -COOH |

Data sourced from DMSO-d₆.[1]

Interpretation of ¹H NMR Spectrum: The aromatic region of the spectrum displays a characteristic three-proton system. The downfield shift of the proton at H-2 (~8.32 ppm) is attributed to the strong electron-withdrawing effects of both the adjacent carboxylic acid and the sulfonyl chloride groups. The proton at H-6 (~7.77 ppm) appears as a doublet of doublets due to coupling with both H-2 and H-5. The upfield-most aromatic proton, H-5 (~7.26 ppm), is a doublet due to coupling with H-6. The methyl group protons appear as a sharp singlet at ~2.58 ppm. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift, often above 10 ppm, and its presence can be confirmed by D₂O exchange.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~167.2 | -COOH |

| ~146.4 | C-4 |

| ~141.2 | C-3 |

| ~131.2 | C-1 |

| ~129.6 | C-6 |

| ~127.7 | C-2 |

| ~127.5 | C-5 |

| ~20.3 | -CH₃ |

Data sourced from DMSO-d₆.

Interpretation of ¹³C NMR Spectrum: The ¹³C NMR spectrum shows eight distinct carbon signals, consistent with the molecular structure. The carbonyl carbon of the carboxylic acid is observed at the most downfield position (~167.2 ppm). The aromatic carbons attached to the electron-withdrawing sulfonyl chloride and methyl groups (C-3 and C-4) are also significantly downfield. The remaining aromatic carbons appear in the expected region of ~127-132 ppm. The methyl carbon gives a signal at the most upfield position (~20.3 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The typical spectral range is 4000-400 cm⁻¹.

The workflow for FT-IR analysis is depicted below.

Caption: General workflow for FT-IR analysis using the ATR technique.

Data Interpretation: IR Spectrum

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and sulfonyl chloride functional groups.

Table 3: Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1370 and ~1170 | Asymmetric and Symmetric SO₂ stretch | Sulfonyl Chloride |

| ~3000-3100 | C-H stretch | Aromatic |

| ~2850-2960 | C-H stretch | Methyl |

Interpretation of IR Spectrum:

-

Carboxylic Acid: A very broad O-H stretching band will be observed from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of the carboxylic acid. The strong carbonyl (C=O) stretching absorption will appear around 1700 cm⁻¹.

-

Sulfonyl Chloride: The sulfonyl chloride group will give rise to two strong, characteristic stretching vibrations for the S=O bonds: an asymmetric stretch around 1370 cm⁻¹ and a symmetric stretch around 1170 cm⁻¹.

-

Aromatic and Aliphatic C-H: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretches of the methyl group will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol: Electrospray Ionization (ESI) MS

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid or ammonium acetate may be added to promote ionization.

Instrumental Parameters:

-

Ionization Mode: Electrospray ionization (ESI) is commonly used, and spectra can be acquired in both positive and negative ion modes.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition: The instrument is typically scanned over a mass range that includes the expected molecular weight of the compound.

Data Interpretation: Mass Spectrum

Expected Molecular Ion: The molecular weight of this compound is 234.66 g/mol .

-

Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺, would be expected at an m/z of approximately 234.9.[1]

-

Negative Ion Mode (ESI-): The deprotonated molecule, [M-H]⁻, would be expected at an m/z of approximately 233.0.[2]

Fragmentation Pattern: The fragmentation of aromatic sulfonyl chlorides and carboxylic acids is influenced by the stability of the resulting fragments.

-

Loss of HCl: A common fragmentation pathway for sulfonyl chlorides is the loss of HCl, which would result in a fragment ion.

-

Decarboxylation: The carboxylic acid moiety can undergo decarboxylation (loss of CO₂) under certain conditions.

-

Loss of SO₂: Fragmentation involving the loss of sulfur dioxide is also a possibility.

The fragmentation pattern provides valuable structural confirmation. For instance, the presence of the chlorine atom will be indicated by the characteristic isotopic pattern of the molecular ion and its fragments, with the ³⁷Cl isotope being about one-third the abundance of the ³⁵Cl isotope.[2]

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry offers unambiguous structural elucidation. The detailed protocols and interpretations serve as a valuable resource for scientists engaged in research and development where this versatile compound is utilized.

References

A Technical Guide to the Synthesis and Application of 3-Chlorosulfonyl-4-methylbenzoic Acid and Its Analogs in Medicinal Chemistry

Abstract

3-Chlorosulfonyl-4-methylbenzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a highly reactive sulfonyl chloride and a versatile carboxylic acid, allows for the construction of diverse molecular libraries. This guide provides an in-depth exploration of the synthesis of the core molecule, the strategic derivatization into its primary analogs—sulfonamides—and the underlying principles that govern these transformations. We will detail robust experimental protocols, discuss the causality behind methodological choices, and explore the applications of the resulting compounds, thereby offering a comprehensive resource for researchers in drug discovery and development.

The Core Moiety: this compound

The utility of any chemical scaffold is rooted in its physicochemical properties and the reliability of its synthesis. This compound (C₈H₇ClO₄S, MW: 234.66 g/mol ) is a white to off-white solid with a melting point of approximately 173°C.[1][2] Its power as a synthetic building block lies in the orthogonal reactivity of its two functional groups. The sulfonyl chloride (-SO₂Cl) is a potent electrophile, highly susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles. The carboxylic acid (-COOH), while less reactive, provides a secondary handle for amide bond formation or other modifications, often after the sulfonyl chloride has been reacted.

Synthesis of the Core Moiety

The most direct and common synthesis of this compound is through the electrophilic aromatic substitution of p-toluic acid (4-methylbenzoic acid) using chlorosulfonic acid.[1]

Causality Behind the Method:

-

Reagent Choice: Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the sulfonating agent. Its strong acidic and electrophilic nature is necessary to activate the aromatic ring for substitution.

-

Regioselectivity: The methyl (-CH₃) and carboxylic acid (-COOH) groups on the starting material direct the position of the incoming chlorosulfonyl group. The methyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. The position ortho to the methyl group and meta to the carboxylic acid group (position 3) is sterically and electronically favored.

-

Temperature Control: The reaction is highly exothermic. Initial addition of p-toluic acid is performed at 0°C to control the reaction rate and prevent runaway reactions.[1] The subsequent heating to 100°C is required to overcome the activation energy for the sulfonation to proceed to completion.[1]

-

Quenching: The reaction mixture is quenched by slowly pouring it onto ice. This serves two purposes: it safely neutralizes the highly reactive excess chlorosulfonic acid and precipitates the solid product, which has low solubility in the resulting aqueous acidic solution.[1]

Caption: Synthesis of this compound.

Experimental Protocol 1: Synthesis of this compound[1]

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and place it in an ice bath.

-

Reagent Addition: Carefully add chlorosulfonic acid (1.5 mL, 23 mmol) to the flask.

-

Slow Addition of Starting Material: While stirring, add p-toluic acid (500 mg, 3.67 mmol) in small portions, ensuring the temperature remains low.

-

Reaction: Once the addition is complete, remove the ice bath and heat the reaction mixture to 100°C for 2 hours.

-

Quenching: Cool the mixture back to room temperature and then slowly pour it dropwise onto a beaker of crushed ice with stirring.

-

Isolation: Allow the ice to melt completely. Collect the precipitated solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold water and dry it thoroughly to yield the final product (typical yield: ~87%).[1]

Synthesis of Functional Analogs: Sulfonamide Formation

The primary application of this compound is as a precursor for the synthesis of sulfonamides. This reaction is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[3][4] The process involves the reaction of the sulfonyl chloride with a primary or secondary amine.

Causality Behind the Method:

-

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

-

Base Requirement: This reaction produces hydrochloric acid (HCl) as a byproduct.[4] A base, such as pyridine or triethylamine (TEA), must be included to neutralize this acid.[3] Failure to do so would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM) are typically used to prevent the hydrolysis of the highly reactive sulfonyl chloride by water.[3]

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol 2: General Procedure for Sulfonamide Synthesis[3][4][5]

-

Setup: Dissolve the desired primary or secondary amine (1.0 mmol) and a base like pyridine (1.2 mmol) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Addition: Cool the solution in an ice bath. Add a solution of this compound (1.0 mmol) in anhydrous DCM dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a 1M HCl solution to remove excess base, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product via column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide derivative.

Applications and Biological Significance

Derivatives of benzoic acid, and specifically sulfonamides, are prevalent in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The 3-(aminosulfonyl)-4-methylbenzoic acid scaffold allows for systematic structural modifications to optimize activity against specific biological targets.

By varying the amine component (R-NH₂) in the sulfonamide synthesis, a diverse library of analogs can be created. The properties of the "R" group—its size, charge, and hydrogen bonding capability—can be tailored to interact with the binding pocket of a target enzyme or receptor.

| Amine Input (R-NH₂) Example | Resulting Analog Structure | Potential Therapeutic Area |

| Aniline | 3-(phenylsulfamoyl)-4-methylbenzoic acid | Antibacterial, Kinase Inhibitors |

| Benzylamine | 3-(N-benzylsulfamoyl)-4-methylbenzoic acid | Anticonvulsants, Diuretics[3] |

| Morpholine | 3-(morpholinosulfonyl)-4-methylbenzoic acid | Anticancer, Enzyme Inhibitors[6] |

| Valine | 2-(4-methyl-3-sulfamoylbenzamido)-3-methylbutanoic acid | Antimicrobial[7][8] |

This table presents potential applications based on the general activities of the sulfonamide class and related structures.

The carboxylic acid group on the scaffold provides an additional point for diversification or for interaction with biological targets. For instance, in many enzyme inhibitors, a carboxylic acid mimics a substrate to bind to positively charged residues (like arginine or lysine) in the enzyme's active site.

Conclusion

This compound is a robust and versatile starting material for the synthesis of compound libraries, particularly for sulfonamide derivatives. The synthetic routes to both the core molecule and its analogs are well-established, reliable, and scalable. The orthogonal reactivity of its functional groups enables chemists to systematically explore chemical space, making this scaffold a valuable tool in the ongoing quest for novel therapeutic agents. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this powerful building block in their drug discovery programs.

References

- 1. 3-chlorosulfonyl-4-methyl-benzoic acid CAS#: 2548-29-0 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity profile of the sulfonyl chloride group in 3-Chlorosulfonyl-4-methylbenzoic acid

An In-Depth Technical Guide to the Reactivity Profile of 3-Chlorosulfonyl-4-methylbenzoic Acid

Abstract

This compound is a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Possessing both a highly reactive sulfonyl chloride and a versatile carboxylic acid moiety, it serves as a valuable building block for the construction of complex molecules, particularly sulfonamide-based drug candidates. This technical guide provides an in-depth exploration of the reactivity profile of the sulfonyl chloride group within this molecule. We will dissect the electronic and steric factors governing its behavior, detail key transformations including sulfonamide and sulfonate ester formation, and discuss methodologies for its reduction. Furthermore, this guide will illuminate the principles of chemoselectivity, enabling the strategic manipulation of one functional group in the presence of the other. The protocols and mechanistic discussions herein are grounded in established chemical principles to provide scientists with both practical workflows and the causal understanding required for effective experimental design.

Introduction to this compound: A Bifunctional Scaffold

This compound (CAS 2548-29-0) is a cornerstone reagent for introducing the carboxy-substituted toluenesulfonyl framework into target structures. Its utility stems from the orthogonal reactivity of its two functional groups, which can be addressed under distinct reaction conditions.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below, offering a first-pass comparison of its handling and solubility characteristics.

| Property | Value | Reference(s) |

| CAS Number | 2548-29-0 | [1][2] |

| Molecular Formula | C₈H₇ClO₄S | [2][3][4] |

| Molecular Weight | 234.66 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 173 °C | [1] |

Synthesis Overview

The standard laboratory synthesis of this compound involves the electrophilic aromatic substitution of p-toluic acid using chlorosulfonic acid as the sulfonating agent.[1] The reaction is typically initiated at low temperatures to control the initial exotherm, followed by heating to drive the reaction to completion.[1][5]

Electronic Profile of the Sulfonyl Chloride Moiety

The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom.[6] In this compound, this electrophilicity is modulated by the electronic effects of the other substituents on the aromatic ring.

The Highly Electrophilic Sulfonyl Sulfur

The sulfur atom in the sulfonyl chloride group is bonded to two highly electronegative oxygen atoms and a chlorine atom. This creates a significant partial positive charge on the sulfur, rendering it a hard electrophile and highly susceptible to attack by a wide range of nucleophiles.[6]

Influence of Aromatic Substituents: A Duality of Effects

The reactivity of the sulfonyl chloride is further fine-tuned by the substituents on the benzene ring:

-

Carboxylic Acid (-COOH): Positioned meta to the sulfonyl chloride, the carboxylic acid acts as a powerful electron-withdrawing group via the inductive effect. This effect withdraws electron density from the ring, further increasing the partial positive charge on the sulfonyl sulfur and enhancing its electrophilicity.[6] This makes the molecule significantly more reactive than analogous compounds lacking this group, such as tosyl chloride.[6][7]

-

Methyl Group (-CH₃): Positioned para to the sulfonyl chloride, the methyl group is weakly electron-donating through hyperconjugation and inductive effects. This donation of electron density to the ring slightly counteracts the withdrawing effect of the other groups, marginally reducing the sulfonyl group's reactivity compared to a non-methylated analogue.[8]

However, the electron-withdrawing character of the meta-carboxylic acid is the dominant electronic influence, resulting in a highly activated sulfonyl chloride group.

Key Nucleophilic Substitution Reactions

The primary utility of this compound lies in its reactions with nucleophiles at the sulfonyl sulfur.

Sulfonamide Formation: The Cornerstone Reaction

The reaction with primary and secondary amines to form sulfonamides is the most common and significant transformation for this class of compounds.[9] Sulfonamide linkages are exceptionally stable and are a key pharmacophore in a vast range of therapeutic agents.[10][11]

Mechanism: The reaction proceeds via a nucleophilic attack from the lone pair of the amine nitrogen onto the electrophilic sulfur atom. This is followed by the expulsion of the chloride ion as a leaving group and deprotonation of the nitrogen, typically by a non-nucleophilic base, to yield the neutral sulfonamide and neutralize the HCl byproduct.[9]

Protocol 1: Synthesis of 4-Methyl-3-(phenylmethylsulfamoyl)benzoic Acid

This protocol describes a general method for the synthesis of a model sulfonamide using benzylamine as the nucleophile.

Materials:

-

This compound

-

Benzylamine

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Scientist's Note: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride to the corresponding sulfonic acid.[5]

-

-

Addition of Reagents: To the stirred solution, add anhydrous pyridine (1.5 eq) followed by the slow, dropwise addition of benzylamine (1.1 eq).

-

Rationale: Pyridine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[9] Adding the amine slowly helps to control any exotherm.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup and Extraction: Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Rationale: The HCl wash removes excess pyridine and any unreacted benzylamine by protonating them into their water-soluble ammonium salts.

-

-

Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Rationale: The brine wash helps to remove residual water from the organic phase.

-

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide product.

Sulfonate Ester Formation

In a similar fashion, alcohols and phenols can act as nucleophiles to attack the sulfonyl chloride, yielding sulfonate esters.[6] This reaction is typically performed in the presence of a base like pyridine to activate the alcohol and neutralize the HCl byproduct.[12]

Mechanism: The mechanism is analogous to sulfonamide formation, with the oxygen atom of the alcohol or phenol serving as the nucleophile. The resulting sulfonate esters are valuable intermediates in their own right, often used as leaving groups in subsequent substitution reactions.

Competing Reaction: Hydrolysis

The sulfonyl chloride group is highly susceptible to hydrolysis by water, which yields the corresponding and often less useful sulfonic acid.[13] This is the most common side reaction.

Mitigation Strategies:

-

Anhydrous Conditions: Use flame- or oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere.

-

Controlled Quenching: When the reaction is complete, quench by adding the reaction mixture to cold water or ice, rather than adding water to the reaction mixture, to control the exotherm of hydrolysis of any unreacted starting material or reagents.[5]

Reduction of the Sulfonyl Chloride Group

The sulfonyl chloride can be reduced to several other sulfur-containing functional groups. The choice of reducing agent is critical to selectively obtain the desired product.

Overview of Reductive Pathways

Reagent Selection and Causality

-

Strong Hydride Reagents (e.g., LiAlH₄): These powerful reducing agents will reduce the sulfonyl chloride all the way to the corresponding thiol (mercaptan).[14][15] This is a harsh transformation and may not be compatible with other sensitive functional groups.

-

Milder Hydride Reagents (e.g., NaBH₃CN): Sodium cyanoborohydride is a more chemoselective reagent that typically reduces sulfonyl chlorides to symmetrical disulfides.[16]

-

Sulfite Salts (e.g., Na₂SO₃): Reduction with sodium sulfite in an aqueous medium is a standard industrial method for producing sodium sulfinates, which are versatile synthetic intermediates.[17][18]

Chemoselectivity and Orthogonal Reactivity

A key challenge and opportunity when working with this compound is managing the reactivity of its two distinct functional groups. The sulfonyl chloride is a powerful electrophile, while the carboxylic acid can act as both a weak acid and a nucleophile (as the carboxylate).

-

Reactions with Amines/Alcohols: Under basic or neutral conditions, nucleophiles like amines and alcohols will react exclusively at the sulfonyl chloride center. The carboxylic acid is deprotonated to the unreactive carboxylate anion.[9]

-

Reactions of the Carboxylic Acid: The carboxylic acid can be selectively targeted. For example, Fischer esterification can be performed with an alcohol under strong acidic conditions.[19] Alternatively, it can be converted to an acid chloride using thionyl chloride (SOCl₂), which can then be reacted with an alcohol to form an ester.[20] This latter approach must be done with care, as SOCl₂ can also react with the sulfonyl chloride group under certain conditions.

This differential reactivity allows for sequential functionalization, making the molecule a powerful scaffold for building molecular diversity.

Conclusion

This compound presents a reactivity profile dominated by the highly electrophilic sulfonyl chloride group. Its reactivity is enhanced by the electron-withdrawing carboxylic acid, enabling facile reactions with a broad range of nucleophiles to form stable sulfonamides and sulfonate esters. Understanding the delicate balance of electronic effects, the potential for competing side reactions like hydrolysis, and the principles of chemoselectivity is paramount for its successful application. By leveraging the distinct reactivity of its two functional groups, researchers and drug development professionals can effectively utilize this compound as a versatile and powerful building block in the synthesis of novel chemical entities.

References

- 1. 3-chlorosulfonyl-4-methyl-benzoic acid CAS#: 2548-29-0 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - 3-(chlorosulfonyl)-4-methylbenzoic acid (C8H7ClO4S) [pubchemlite.lcsb.uni.lu]

- 4. 3-(Chlorosulfonyl)-4-methylbenzoic acid | C8H7ClO4S | CID 241859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]

- 11. namiki-s.co.jp [namiki-s.co.jp]

- 12. Reactions of Alcohols [www2.chemistry.msu.edu]

- 13. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. prepchem.com [prepchem.com]

- 19. nagwa.com [nagwa.com]

- 20. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Potential Research Applications of 3-Chlorosulfonyl-4-methylbenzoic Acid Derivatives

Preamble: The Versatile Scaffold of 3-Chlorosulfonyl-4-methylbenzoic Acid

In the landscape of modern chemical research, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutic agents and functional materials. Among these, this compound stands out as a bifunctional building block of significant potential. Its structure, featuring a highly reactive sulfonyl chloride group and a readily modifiable carboxylic acid moiety, offers a versatile platform for the synthesis of a diverse array of derivatives. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the synthesis, characterization, and multifaceted research applications of these derivatives, delving into the causality behind experimental choices and highlighting their potential in medicinal chemistry and material science.

Part 1: Foundational Chemistry and Synthesis of this compound

A thorough understanding of the parent compound is the bedrock upon which the exploration of its derivatives is built. This section details the fundamental properties and synthesis of this compound.

Physicochemical Properties

The successful application of a chemical scaffold is intrinsically linked to its physical and chemical characteristics. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 2548-29-0 | [1] |

| Molecular Formula | C₈H₇ClO₄S | [2][3] |

| Molecular Weight | 234.66 g/mol | [2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 173 °C | [1] |

| Boiling Point | 420.0 ± 38.0 °C (Predicted) | [1] |

| pKa | 3.17 ± 0.10 (Predicted) | [1] |

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of p-toluic acid with chlorosulfonic acid.[1] This reaction leverages the electron-donating nature of the methyl group, which directs the incoming chlorosulfonyl group to the ortho position.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a fume hood, carefully add p-toluic acid (1.0 eq) in portions to an excess of chlorosulfonic acid (approx. 6 eq) in a round-bottom flask equipped with a magnetic stirrer, while maintaining the temperature at 0 °C using an ice bath. The excess chlorosulfonic acid serves as both the reactant and the solvent.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 10-15 minutes. Subsequently, heat the mixture to 100 °C and maintain this temperature for approximately 2 hours to ensure the completion of the reaction.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with constant stirring. This step quenches the reaction and precipitates the product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. Dry the product under vacuum to yield this compound as a light brown solid.[1]

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized this compound is crucial. The following are typical spectroscopic data for this compound:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.32 (d, J = 1.9 Hz, 1H), 7.76 (dd, J = 7.8, 1.9 Hz, 1H), 7.25 (d, J = 7.8 Hz, 1H), 5.55 (br s, 1H, COOH), 2.58 (s, 3H, CH₃).[1]

-

LC-MS (APCI-): m/z 233 ([M-H]⁻, ³⁵Cl, 100%), 235 ([M-H]⁻, ³⁷Cl, 40%).[1]

Part 2: The World of Derivatives: Synthetic Strategies and Characterization

The true potential of this compound lies in its ability to be transformed into a vast array of derivatives. This section explores the key synthetic pathways to unlock this chemical diversity.

The Sulfonamide Derivatives: A Cornerstone of Medicinal Chemistry

The reaction of the sulfonyl chloride group with amines to form sulfonamides is a cornerstone of medicinal chemistry.[4] This reaction allows for the introduction of a wide range of substituents, enabling the fine-tuning of the pharmacological properties of the resulting molecules.

Experimental Protocol: General Synthesis of 3-Sulfamoyl-4-methylbenzoic Acid Derivatives

-

Reaction Setup: Dissolve the amine (1.0-1.2 eq) and a base such as pyridine or triethylamine (1.5-2.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add a solution of this compound (1.0 eq) in the same solvent dropwise. The base is crucial to neutralize the HCl byproduct generated during the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with 1M HCl to remove excess amine and base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Purification and Characterization:

-

HPLC: High-performance liquid chromatography is an excellent technique for assessing the purity of the synthesized sulfonamides. A reversed-phase C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid, is a common choice.[5][6]

-

NMR and MS: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product, while mass spectrometry provides information about the molecular weight.

Ester and Amide Derivatives of the Carboxylic Acid Group

The carboxylic acid moiety of the scaffold can be readily converted into esters and amides, which can significantly alter the lipophilicity, solubility, and metabolic stability of the molecule. A protocol for the synthesis of the methyl ester is available.[7]

Bioisosteric Replacement: In drug design, the carboxylic acid group is often replaced with bioisosteres such as tetrazoles or other acidic heterocycles to improve oral bioavailability and other pharmacokinetic properties. This is a key strategy to consider when developing drug candidates from this scaffold.

Heterocyclic Derivatives: Expanding the Chemical Space

The bifunctional nature of this compound allows for its use in the synthesis of various heterocyclic systems. For instance, reaction with bifunctional nucleophiles can lead to the formation of fused ring systems, further expanding the chemical diversity of the derivatives.

Visualization of Synthetic Pathways

Caption: Key synthetic routes from this compound.

Part 3: Biomedical Research Applications: From Bench to Potential Bedside

The derivatives of this compound have shown promise in a variety of biomedical research areas, primarily due to the well-established biological activity of the sulfonamide functional group.

Antimicrobial Agents: A Classic Application

Sulfonamides were among the first effective antimicrobial agents and continue to be a source of inspiration for the development of new drugs.[4]

Mechanism of Action: Sulfonamide derivatives act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[8][9][] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds block the synthesis of folic acid, which is essential for bacterial growth and replication.[4][8][9]

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Structure-Activity Relationship (SAR) Studies: The antimicrobial activity of sulfonamides is highly dependent on the nature of the substituent on the sulfonamide nitrogen. Generally, electron-withdrawing groups on the aromatic ring attached to the sulfonamide nitrogen can enhance activity.

Enzyme Inhibitors: A Modern Approach to Drug Discovery

Beyond their antimicrobial effects, sulfonamide derivatives of this compound are being explored as inhibitors of various enzymes implicated in human diseases.

-

Carbonic Anhydrase Inhibitors: Certain sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. This has led to their investigation as potential treatments for glaucoma, epilepsy, and some types of cancer.

-

NTPDase and P2Y14 Receptor Inhibitors: Recent studies have shown that derivatives of this scaffold can act as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) and as antagonists of the P2Y14 receptor, which are involved in inflammation and immune responses.[11][12]

Experimental Protocol: In Vitro Enzyme Inhibition Assay

-

Reagents and Materials: Prepare a buffer solution appropriate for the target enzyme, the enzyme solution, the substrate solution, and solutions of the test compounds at various concentrations.

-

Assay Procedure: In a microplate, add the buffer, enzyme solution, and the test compound or vehicle control. Incubate for a predetermined time to allow for inhibitor binding.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Detection: After a specific incubation period, stop the reaction and measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Anticancer and Anti-inflammatory Applications

The sulfonamide moiety is present in several approved anticancer and anti-inflammatory drugs.[13] Derivatives of this compound are being investigated for their potential in these areas.

-

Anticancer Activity: Some sulfonamide derivatives have shown cytotoxic effects against various cancer cell lines.[14][15][16] Their mechanisms of action can be diverse, including the inhibition of key enzymes in cancer cell proliferation and survival.

-

Anti-inflammatory Potential: By targeting enzymes like cyclooxygenase-2 (COX-2) or modulating inflammatory pathways, these derivatives have potential as anti-inflammatory agents.[13][17][18][19]

Part 4: Emerging Applications in Material Science

While the primary focus of research on this compound derivatives has been in the biomedical field, their unique bifunctional structure also presents opportunities in material science.

Building Blocks for Advanced Polymers

The sulfonyl chloride and carboxylic acid groups can both participate in polymerization reactions. The sulfonyl chloride can react with diols or diamines to form polysulfonates or polysulfonamides, while the carboxylic acid can be used in the synthesis of polyesters and polyamides. This opens up possibilities for creating novel polymers with tailored properties.[20][21][22]

Ligands for Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The bifunctional nature of this compound and its derivatives makes them attractive candidates as organic linkers for the synthesis of novel MOFs. These materials could have applications in gas storage, separation, and catalysis.[23][24][25][26][27]

Part 5: Future Perspectives and Conclusion